REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[I:7][c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[Cl:14])[cH:15][cH:16]1>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[C:12]([c:11]1[cH:10][cH:9][c:8]([I:7])[cH:16][cH:15]1)=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(I)cc1
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Name
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Type
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product
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Smiles
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O=C(c1ccc(I)cc1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |